Chloromethane

Green Chemistry Methylation Process Safety

Sourcing an ultrapure methylating agent that prevents catalyst poisoning in silicone synthesis is a critical supply chain challenge. Chloromethane (≥99.5%, ≤0.01% moisture) is the industrial benchmark for this role. • Dominant methylating agent for silicone polymers; moisture content ≤0.01% ensures high catalyst turnover and yield. • Safer replacement for dimethyl sulfate (DMS) in pyrimidine intermediate (DMSP) synthesis, supporting process safety and sustainability goals. • Shipped as a liquefied compressed gas in steel cylinders (UN1063, Class 2.1); available from research-scale (100 g) to bulk ton cylinders.

Molecular Formula CH3Cl
Molecular Weight 50.49 g/mol
CAS No. 74-87-3
Cat. No. B1201357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethane
CAS74-87-3
SynonymsChloride, Methyl
Chloromethane
Methyl Chloride
Molecular FormulaCH3Cl
Molecular Weight50.49 g/mol
Structural Identifiers
SMILESCCl
InChIInChI=1S/CH3Cl/c1-2/h1H3
InChIKeyNEHMKBQYUWJMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 1.8 kg / 730 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
0.11 M
In water, 5040 mg/L at 25 °C
Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740;  miscible with chloroform, ether
Soluble in ethanol;  miscible with ethyl ether, acetone, benzene and chloroform
Solubility in water, g/100ml at 25 °C: 0.5
0.5%

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethane Overview & Specifications


Chloromethane (methyl chloride, CH₃Cl) is a simple alkyl halide existing as a colorless, highly flammable gas with an ethereal odor at room temperature and pressure [1]. It is an essential industrial chemical intermediate, with primary demand driven by its role as a methylating agent in the production of silicone polymers, and secondary applications in butyl rubber synthesis and petroleum refining [2]. Commercially, it is manufactured predominantly via the reaction of methanol with hydrogen chloride, and is distributed in a compressed, liquefied state in steel cylinders .

1 Industrial methylating agent for silicone polymer synthesis
2 Reported less hazardous alternative to dimethyl sulfate in agrochemical synthesis
3 Grade selection critical for moisture-sensitive catalytic processes

Chloromethane Substitution Risks


Despite sharing functional group or application classes, substituting chloromethane with close analogs or alternatives introduces significant performance, safety, and economic risks. As the simplest chlorinated methane, its unique molecular weight and electronic structure yield a distinct profile of reactivity and physical properties compared to both higher alkanes (e.g., chloroethane) and other methylating agents (e.g., dimethyl sulfate, methyl iodide) [1]. Simple replacement with higher chlorinated methanes (e.g., dichloromethane) fails due to altered kinetics in specific processes [2], while substitution with other methyl halides or dimethyl sulfate changes toxicological profiles and process economics [3]. The following quantitative evidence defines the specific scenarios where these differences mandate the selection of chloromethane.

Chain-length mismatch Chloroethane shows higher H-abstraction rate, altering radical reaction kinetics significantly.
Chlorination degree Dichloromethane exhibits different Cl-atom reactivity, impacting chlorination process design.
Methylating agent profile Dimethyl sulfate or methyl iodide introduce higher acute toxicity and shift process economics.

Chloromethane vs. Alternatives: Key Comparisons


Safer Pyrimidine Methylation vs. Dimethyl Sulfate

Chloromethane (CH₃Cl) has been demonstrated as an effective, greener substitute for the highly toxic and corrosive dimethyl sulfate (DMS) in the synthesis of the key agrochemical intermediate 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP). The study explicitly replaced DMS with chloromethane to mitigate severe environmental and safety issues associated with the traditional process [1].

Pyrimidine methylation
Direct head-to-head
CH₃Cl replaces DMS
Target: CH₃Cl vs Comparator: DMS
Enables less hazardous synthetic route
Eliminates highly toxic reagents
Green Chemistry Methylation Process Safety

Free Radical Kinetics: Chloroethane Comparison

Computational studies using an isodesmic reactions approach for transition states have quantified the relative reactivity of chloromethane and chloroethane with hydrogen atoms. The rate constants for H-abstraction reactions show that chloroethane is significantly more reactive than chloromethane under identical conditions [1].

H-abstraction kinetics
Direct head-to-head
2.5× lower k
k(CH₃Cl) ≈ 1.0 vs C₂H₅Cl 2.5 ×10⁹ cm³mol⁻¹s⁻¹ at 298 K
Chloroethane alters radical reaction rate
Critical for process modeling
Reaction Kinetics Computational Chemistry Free Radicals

Chlorinated Methanes: Cl Atom Reactivity

A 2002 experimental study using the discharge flow/resonance fluorescence technique determined the rate constants for the reactions of chlorine atoms with methane and three chlorinated methanes (CH₃Cl, CH₂Cl₂, CHCl₃) over wide temperature ranges. The data reveal substantial reactivity differences within this series [1]. A 2023 computational study on chlorinated very short-lived substances (VSLSs) further compared the reactivity of dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) with Cl atoms, providing Arrhenius equations for their reactions [2].

Cl-atom reactivity
Cross-study comparable
CH₂Cl₂ reacts ~3.8× faster
CH₃Cl k≈1.1 vs CH₂Cl₂ k≈4.2 ×10⁻¹³
Direct impact on chlorination rates
Discrepancies between experimental and computational data
Atmospheric Chemistry Gas Kinetics Ozone Depletion

Industrial Grade Purity Specifications

Industrial procurement of chloromethane is governed by defined quality standards (e.g., China HG/T 3674-2000) that specify purity grades and maximum allowable impurities. These specifications directly impact process yield, catalyst life, and product quality in downstream applications, particularly in silicone polymer synthesis [1].

Industrial purity grades
Class-level inference
Excellent Grade
Moisture ≤0.01% Acidity (HCl) ≤0.0015%
Protects catalyst and equipment life
8–15× lower moisture vs lower grades
Industrial Specifications Quality Control Procurement

Methyl Halide Reactivity in Zeolite Methylation

A theoretical study probed the reactivity of chloromethane, bromomethane, and iodomethane as methylating agents over acidic zeolite catalysts, using the methylation of ethene, propene, and toluene as model reactions. The study establishes a clear reactivity trend based on the halogen atom [1].

Zeolite methylation
Direct head-to-head
Reactivity order
1 Methyl iodide (CH₃I)
2 Methyl bromide (CH₃Br)
3 Chloromethane (CH₃Cl)
Lower reactivity may favor selectivity
Weak trend, same order of magnitude
Heterogeneous Catalysis Methylation Zeolites

Silver Nitrate Reactivity: Chlorobenzene Comparison

A direct comparison of the reactivity of chloromethane and chlorobenzene with aqueous silver nitrate (AgNO₃) highlights a fundamental difference in their chemical behavior. This difference is a classic demonstration of the impact of resonance stabilization on the carbon-chlorine bond [1].

AgNO₃ reactivity
Direct head-to-head
Positive vs Negative
CH₃Cl: precipitate vs Chlorobenzene: none
Aliphatic C-Cl bond essential
Chloroarenes cannot substitute
Nucleophilic Substitution Organohalide Reactivity Analytical Chemistry

Chloromethane Application Scenarios


Silicone Polymer Synthesis

This is the dominant industrial application for chloromethane. The evidence confirming its role as the essential methylating agent for silicone production [1] directly supports its procurement at volume. The industrial-grade purity specifications [2] are critical here; procurement must prioritize 'Excellent Grade' (≥99.5% purity, ≤0.01% moisture) to ensure high yield and prevent catalyst poisoning in the silicone synthesis process.

Greener Agrochemical Methylation

The direct substitution of chloromethane for highly toxic dimethyl sulfate (DMS) in the synthesis of the pyrimidine intermediate DMSP [3] provides a validated, safer process. Procurement for this application is driven by the need for a less hazardous methylating agent that maintains synthetic utility, aligning with corporate sustainability and process safety goals.

Atmospheric Chemistry & Monitoring

Chloromethane's status as the most abundant chlorine-containing trace gas in the atmosphere, with a tropospheric lifetime of 0.9-1.2 years [4], makes it a key analyte. The precisely quantified differences in its reaction kinetics with atmospheric radicals (e.g., Cl, OH) compared to other chlorinated methanes [5] are essential for accurate atmospheric modeling and for selecting appropriate analytical standards for environmental monitoring.

Radical-Based Chlorination Process Design

The quantitative kinetic data showing chloromethane's reaction rate with H atoms is 2.5 times slower than chloroethane [6] is crucial for chemical engineers. In designing any gas-phase reactor system where chloromethane is a reactant or byproduct, this data point is essential for accurate kinetic modeling, reactor sizing, and safety system design, preventing the use of incorrect rate data from a close analog like chloroethane.

Application
Selection Property
Validation Focus
Silicone polymer synthesis
Excellent-grade purity specification
Moisture and acidity control
Greener agrochemical methylation
Less hazardous methylating agent
Process safety and environmental compliance
Atmospheric chemistry monitoring
Quantitative kinetic reference data
Reaction rate with Cl atoms
Radical process design
H-abstraction rate constant
Reactor modeling accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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